N-Boc-DL-3-Cyanophenylalanine
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Overview
Description
N-Boc-DL-3-Cyanophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group attached to the phenyl ring. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with commercially available 3-cyanophenylalanine.
Protection Step: The amino group of 3-cyanophenylalanine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the protection is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure N-Boc-DL-3-Cyanophenylalanine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include automated synthesis and purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-DL-3-Cyanophenylalanine can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-carboxyphenylalanine derivatives.
Reduction: Formation of 3-aminophenylalanine derivatives.
Substitution: Formation of substituted phenylalanine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel amino acid derivatives.
Biology:
- Utilized in the study of protein structure and function.
- Serves as a probe in biochemical assays to investigate enzyme activity.
Medicine:
- Potential applications in drug development and design.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the development of advanced materials for biotechnology applications.
Mechanism of Action
Mechanism of Action: N-Boc-DL-3-Cyanophenylalanine exerts its effects primarily through its incorporation into peptides and proteins. The Boc protecting group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence and structure of the final product. The cyano group can participate in various chemical reactions, allowing for further functionalization of the compound.
Molecular Targets and Pathways:
Proteins and Enzymes: Incorporated into peptides and proteins to study their structure and function.
Biochemical Pathways: Used as a probe to investigate enzyme activity and protein interactions.
Comparison with Similar Compounds
N-Boc-DL-4-Cyanophenylalanine: Similar structure but with the cyano group at the 4-position of the phenyl ring.
N-Boc-DL-3-Aminophenylalanine: Similar structure but with an amino group instead of a cyano group.
Uniqueness:
- The presence of the cyano group at the 3-position provides unique reactivity and functionalization options.
- The Boc protecting group ensures selective reactions during peptide synthesis, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDHMZKOPOWFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402796 |
Source
|
Record name | N-Boc-DL-3-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191872-32-9 |
Source
|
Record name | N-Boc-DL-3-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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